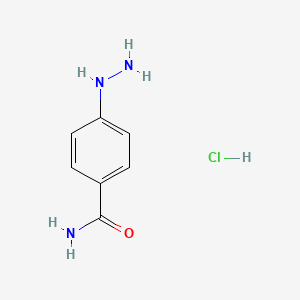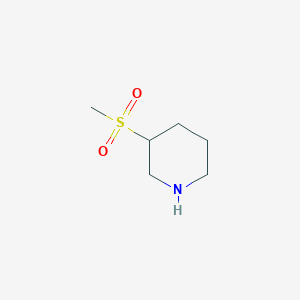
3-(Methylsulfonyl)piperidine
Vue d'ensemble
Description
3-(Methylsulfonyl)piperidine is an organic compound with the molecular formula C6H13NO2S. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of a methylsulfonyl group attached to the piperidine ring, which imparts unique chemical and physical properties. It is used in various scientific research applications due to its versatile reactivity and potential biological activities .
Mécanisme D'action
Target of Action
It is known that piperidine derivatives, which include 3-(methylsulfonyl)piperidine, have significant roles in various pharmaceutical applications .
Mode of Action
Piperidine and its derivatives are known to interact with various targets, leading to a range of biological effects .
Biochemical Pathways
Piperidine derivatives are known to interact with various biochemical pathways, leading to a range of downstream effects .
Result of Action
Piperidine and its derivatives are known to have a variety of biochemical and pharmaceutical properties .
Analyse Biochimique
Biochemical Properties
3-(Methylsulfonyl)piperidine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various drugs and endogenous compounds . The interaction between this compound and cytochrome P450 enzymes involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. This interaction can influence the metabolic pathways of other compounds and is essential for understanding the compound’s role in drug metabolism and detoxification processes.
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the type of cells and the specific cellular pathways involved. In various cell types, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can modulate the activity of signaling pathways such as the mammalian target of rapamycin (mTOR) pathway, which is involved in cell growth, proliferation, and survival . Additionally, this compound can affect gene expression by altering the transcriptional activity of specific genes, leading to changes in cellular functions and metabolic processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors . This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites and preventing substrate access. Conversely, it can also activate enzymes by inducing conformational changes that enhance their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term cellular responses The stability of this compound is an important consideration, as the compound may degrade over time, leading to a reduction in its efficacy Studies have shown that the compound’s stability can be influenced by factors such as temperature, pH, and exposure to light Additionally, long-term exposure to this compound can result in adaptive cellular responses, including changes in gene expression and metabolic activity
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages, highlighting the importance of dose-response studies . At low doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, the compound can induce toxic or adverse effects, including cellular damage and organ dysfunction. For example, high doses of this compound have been associated with increased oxidative stress and inflammation in animal models. These findings underscore the need for careful dosage optimization to maximize the compound’s therapeutic potential while minimizing its toxic effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . One of the key metabolic pathways influenced by this compound is the cytochrome P450-mediated oxidation pathway, which plays a critical role in the metabolism of drugs and xenobiotics. The compound’s interaction with cytochrome P450 enzymes can lead to the formation of reactive metabolites, which may have downstream effects on cellular function and health. Additionally, this compound can modulate the activity of other metabolic enzymes, influencing the overall metabolic profile of cells and tissues.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These transporters facilitate the uptake and efflux of the compound, regulating its intracellular concentration and localization. For instance, this compound can be transported across cell membranes by organic cation transporters, which are responsible for the uptake of various cationic compounds. Once inside the cell, the compound can bind to intracellular proteins, influencing its distribution and accumulation in specific cellular compartments. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic applications and minimizing potential side effects.
Subcellular Localization
The subcellular localization of this compound is a key determinant of its activity and function . This compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria, depending on the presence of targeting signals and post-translational modifications. For example, this compound may be directed to the mitochondria by specific targeting sequences, where it can influence mitochondrial function and energy metabolism. Additionally, the compound’s localization to the nucleus can impact gene expression by interacting with nuclear receptors and transcription factors. The subcellular localization of this compound is therefore critical for understanding its biochemical and cellular effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylsulfonyl)piperidine typically involves the sulfonylation of piperidine. One common method includes the reaction of piperidine with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Methylsulfonyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfides .
Applications De Recherche Scientifique
3-(Methylsulfonyl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Comparaison Avec Des Composés Similaires
Piperidine: The parent compound, which lacks the sulfonyl group.
Methylsulfonylmethane (MSM): A related compound with a similar sulfonyl group but different structure.
N-Methylpiperidine: A derivative with a methyl group attached to the nitrogen atom.
Uniqueness: 3-(Methylsulfonyl)piperidine is unique due to the presence of both the piperidine ring and the methylsulfonyl group, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various research applications .
Propriétés
IUPAC Name |
3-methylsulfonylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S/c1-10(8,9)6-3-2-4-7-5-6/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJLJPZGBKCUKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10624195 | |
| Record name | 3-(Methanesulfonyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
290328-56-2 | |
| Record name | 3-(Methylsulfonyl)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=290328-56-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Methanesulfonyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methanesulfonylpiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


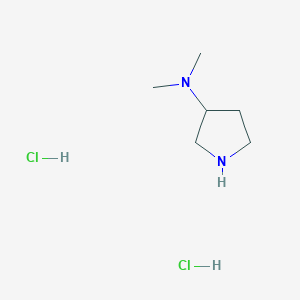


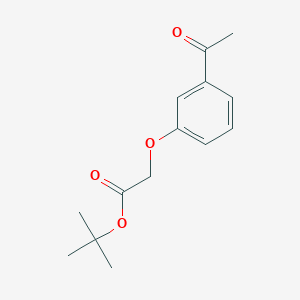
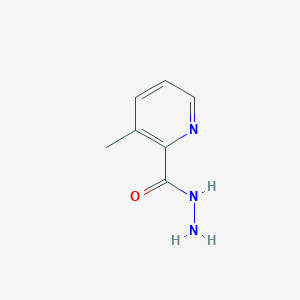
![3-[3-(Trifluoromethyl)cyclohexyl]propanoic acid](/img/structure/B1370788.png)

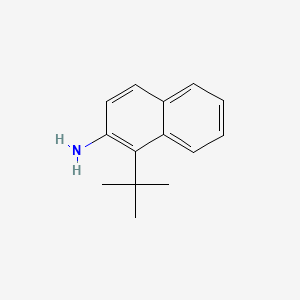
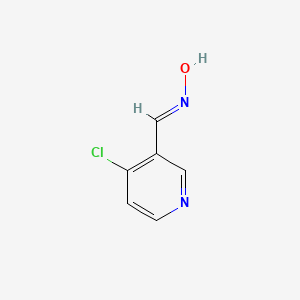
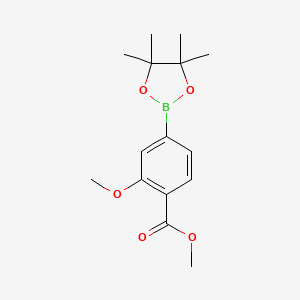

![Dibenzo[b,d]furan-3-sulfonyl chloride](/img/structure/B1370798.png)

